4-Chloro-2-methoxyimino-3-oxobutanoic acid
Overview
Description
4-Chloro-2-methoxyimino-3-oxobutanoic acid is a chemical compound with the molecular formula C5H6ClNO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics like ceftriaxone sodium . This compound is characterized by the presence of a chloro group, a methoxyimino group, and a keto group on a butanoic acid backbone.
Mechanism of Action
Target of Action
It’s structurally related to 4-chloro-2-methylphenoxyacetic acid (mcpa), a synthetic auxin . Auxins are plant hormones that regulate growth and development .
Mode of Action
It’s known that mcpa, a structurally related compound, acts as an auxin . Auxins regulate plant growth by altering gene expression, leading to changes in plant development .
Action Environment
The action of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can be influenced by environmental factors. For instance, MCPA, a structurally related compound, has been shown to have its degradation retarded in soil when co-applied with certain fungicides . This suggests that the action, efficacy, and stability of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid could also be influenced by environmental factors such as the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the preparation of ceftriaxone sodium . The interactions between 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and these biomolecules are primarily based on its ability to form stable intermediates that facilitate the synthesis of the desired antibiotic compounds.
Cellular Effects
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can inhibit the synthesis of cell wall components, leading to cell lysis and death. This is particularly important in the context of its use in antibiotic synthesis, where the goal is to target and eliminate pathogenic bacteria .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. For instance, it can inhibit the activity of transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid remains stable at low temperatures, but its stability decreases when exposed to water or higher temperatures . This degradation can affect its efficacy in biochemical reactions and its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit bacterial growth. At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and ensuring the safety of the compound in clinical settings.
Metabolic Pathways
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the synthesis of antibiotics . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the bacterial cell wall is essential for its role in inhibiting cell wall synthesis and exerting its antibacterial effects.
Preparation Methods
The synthesis of 4-Chloro-2-methoxyimino-3-oxobutanoic acid involves several steps. One common method includes the reaction of 4-chloro-2-methoxyimino-3-oxobutyric acid with N,N-dimethyl formiminium chloride chloro sulfate . Industrial production methods often involve the use of copper chloride as a catalyst and hydrochloric acid as a reagent, followed by heating and oxygenation .
Chemical Reactions Analysis
4-Chloro-2-methoxyimino-3-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the formation of different products, depending on the conditions used.
Scientific Research Applications
4-Chloro-2-methoxyimino-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
4-Chloro-2-methoxyimino-3-oxobutanoic acid can be compared with other similar compounds such as:
4-Chloro-2-methylphenoxyacetic acid: Used as a herbicide, it has a similar chloro group but differs in its overall structure and applications.
2,4-Dichlorophenoxyacetic acid: Another herbicide, it has two chloro groups and is widely used in agriculture.
4-Chlorobenzoic acid: This compound has a similar chloro group but is used primarily in the synthesis of dyes and other industrial chemicals.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of chloro-substituted organic acids in various fields.
Properties
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGESOREPKWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699581 | |
Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111230-59-2 | |
Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.